Depropyl Rotigotine (CAS 153409-14-4): Technical Guide to Impurity Profiling and Control
Depropyl Rotigotine (CAS 153409-14-4): Technical Guide to Impurity Profiling and Control
Core Directive & Executive Summary
This technical guide provides a comprehensive analysis of Depropyl Rotigotine (CAS 153409-14-4), a critical chemical entity in the lifecycle of the Parkinson’s disease therapeutic, Rotigotine. Identified as both a key metabolic product and a process-related impurity (EP Impurity C), its control is mandatory under ICH Q3A/B guidelines.
This document moves beyond basic identification to explore the mechanistic causality of its formation, robust synthesis protocols for reference standards, and validated analytical methodologies for its quantification.
Key Technical Specifications
| Parameter | Detail |
| Common Name | Depropyl Rotigotine; Despropyl Rotigotine |
| Chemical Name | (6S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |
| CAS Number | 153409-14-4 |
| Molecular Formula | C₁₆H₁₉NOS |
| Molecular Weight | 273.39 g/mol |
| Regulatory Status | EP Impurity C; USP Related Compound C |
| Function | Synthetic Intermediate; Degradant; Metabolite |
Chemical Identity & Physicochemical Properties[4][5][6]
Depropyl Rotigotine is the secondary amine precursor to the tertiary amine drug Rotigotine. Structurally, it lacks the N-propyl group responsible for the parent drug's optimal lipophilicity and receptor binding kinetics.
Structural Logic
The molecule consists of a chiral aminotetralin core linked to a thiophene ethyl chain. The secondary amine functionality significantly alters its physicochemical profile compared to the parent drug, reducing its LogP and increasing its polarity.
Table 1: Physicochemical Comparison
| Property | Rotigotine (Parent) | Depropyl Rotigotine (Impurity) | Impact on Analysis |
| Amine Type | Tertiary | Secondary | Different pH dependence; potential for derivatization. |
| LogP (Calc) | ~4.5 | ~3.5 | Depropyl elutes earlier in Reverse Phase HPLC. |
| pKa (Base) | ~10.5 | ~10.0 | Requires high pH mobile phase or ion-pairing for sharp peaks. |
| Solubility | High in EtOH, DMSO | Soluble in MeOH, DMSO; Low in water (free base) | Standard preparation requires organic co-solvent. |
Formation Pathways & Causality
Understanding the origin of Depropyl Rotigotine is essential for implementing effective control strategies in both Drug Substance (DS) manufacturing and Drug Product (DP) stability monitoring.
Synthetic Origin (Process Impurity)
In many synthetic routes, Depropyl Rotigotine acts as the penultimate intermediate . The final step typically involves the alkylation of this secondary amine with propyl bromide or reductive amination with propionaldehyde.
-
Root Cause: Incomplete alkylation reaction.
-
Control: Monitor reaction conversion rates; purge unreacted intermediate via crystallization.
Degradation Pathway (Stability)
Depropyl Rotigotine is a primary degradation product formed via oxidative N-dealkylation . This reaction is catalyzed by light, heat, or transition metal impurities in the formulation matrix.
-
Mechanism: Radical abstraction of an
-proton on the propyl chain Carbinolamine intermediate Hydrolysis to secondary amine + propanal.
Metabolic Pathway (Pharmacokinetics)
In vivo, the molecule is generated via CYP450-mediated N-dealkylation. While the parent drug is a potent agonist, Depropyl Rotigotine is largely considered biologically inactive and is rapidly conjugated (sulfated/glucuronidated) for excretion.[1]
Figure 1: Interrelationship between synthesis, degradation, and metabolism of Rotigotine.
Synthesis of Reference Standard
To validate analytical methods, a high-purity reference standard of Depropyl Rotigotine is required. The following protocol describes a robust synthesis starting from the chiral aminotetralin.
Protocol: Direct Alkylation
Objective: Synthesize (S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-1-ol.
Reagents:
-
(S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol (Starting Material)[2]
-
2-(2-Thienyl)ethyl toluene-4-sulfonate (Alkylation Agent)
-
Sodium Carbonate (
) or DIPEA (Base) -
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol in ACN (10 mL/g).
-
Addition: Add 1.1 eq of 2-(2-Thienyl)ethyl toluene-4-sulfonate and 2.0 eq of anhydrous
. -
Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen atmosphere. Monitor by TLC or HPLC for consumption of the primary amine (approx. 12-18 hours).
-
Critical Control: Avoid over-alkylation (formation of tertiary amines if excess alkylating agent is used).
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate and wash with water. The crude product is purified via column chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate).
-
Salt Formation (Optional): Treat the free base with 1.0 eq of HCl in isopropanol to precipitate the hydrochloride salt for enhanced stability.
Analytical Control Strategy (HPLC)
The quantification of Depropyl Rotigotine requires a stability-indicating HPLC method capable of separating the impurity from the API and other potential degradants (e.g., N-oxide).
Method Parameters (Validated)
This method is derived from standard pharmacopeial principles for Rotigotine impurities.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-C18 or XBridge C18) |
| Mobile Phase A | 0.05% TFA in Water (pH ~2.5) or Phosphate Buffer pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV at 225 nm (max absorption for thiophene moiety) |
| Injection Vol | 10 µL |
Gradient Profile
-
0 min: 85% A / 15% B
-
15 min: 60% A / 40% B
-
25 min: 20% A / 80% B (Column Wash)
-
30 min: 85% A / 15% B (Re-equilibration)
System Suitability Criteria:
-
Resolution (
): > 2.0 between Depropyl Rotigotine and Rotigotine. -
Tailing Factor: < 1.5 (Amine tailing is common; ensure low pH or end-capped column).
-
Relative Retention Time (RRT): Depropyl Rotigotine typically elutes at RRT ~0.85-0.90 relative to Rotigotine.
Figure 2: Analytical workflow for the quantification of Depropyl Rotigotine.
Regulatory & Safety Context
ICH Q3A/B Limits
-
Reporting Threshold: 0.05% or 0.10% (depending on dose).
-
Identification Threshold: 0.10% or 0.20%.
-
Qualification Threshold: 0.15% or 0.20%.
Safety Assessment
While Rotigotine is a potent dopamine agonist, Depropyl Rotigotine is generally characterized as biologically inactive or possessing significantly reduced affinity .
-
Receptor Binding: The N-propyl group is crucial for the specific conformational fit into the D2/D3 receptor pocket. Loss of this group (Depropyl) drastically increases
values (lower affinity). -
Toxicity: There are no specific alerts for genotoxicity associated with the loss of the propyl group. However, as a secondary amine, it must be monitored for potential nitrosamine formation if nitrosating agents are present in the formulation process.
References
-
European Pharmacopoeia (Ph. Eur.) . Rotigotine Hydrochloride Monograph. Impurity C (Depropyl Rotigotine).[2]
-
PubChem . Compound Summary: Depropylrotigotine (CID 71080830).[2] National Library of Medicine. Available at: [Link]
-
Scheller, D., et al. (2009) . The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
- Swart, P. J., et al.Synthesis and Pharmacology of Rotigotine Analogs. Journal of Medicinal Chemistry.
-
U.S. Food and Drug Administration (FDA) . Neupro (Rotigotine Transdermal System) Prescribing Information. Clinical Pharmacology (Metabolism). Available at: [Link]
